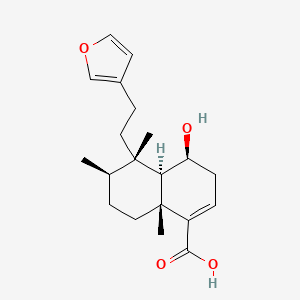

Divinatorin A

Description

neoclerodane diterpenoid from the controlled sage Salvia divinorum; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(4S,4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-13-6-9-20(3)15(18(22)23)4-5-16(21)17(20)19(13,2)10-7-14-8-11-24-12-14/h4,8,11-13,16-17,21H,5-7,9-10H2,1-3H3,(H,22,23)/t13-,16+,17-,19+,20+/m1/s1 |

InChI Key |

FMOMDZQOXKGTDA-MWEXJPOMSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)[C@H](CC=C2C(=O)O)O)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)C(CC=C2C(=O)O)O)C |

Synonyms |

divinatorin A |

Origin of Product |

United States |

Foundational & Exploratory

Salvinorin A's Mechanism of Action at the Kappa-Opioid Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Salvinorin A, a potent and selective agonist of the kappa-opioid receptor (KOR). Salvinorin A, a naturally occurring neoclerodane diterpenoid from the plant Salvia divinorum, is distinguished by its unique non-nitrogenous structure and its profound psychotropic effects.[1][2][3] This document details its binding characteristics, signaling pathways, and the experimental methodologies used to elucidate its complex interactions with the KOR.

Quantitative Pharmacological Parameters

Salvinorin A exhibits high affinity and potency for the kappa-opioid receptor. The following table summarizes key quantitative data from various in vitro and in vivo studies.

| Parameter | Value | Species/System | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| KOR | 2.4 nM | Human (cloned) | Radioligand Binding ([³H]bremazocine) | [1] |

| KOR | 2.66 nM | Human (CHO cells) | Radioligand Binding | [4] |

| KOR | 4.3 nM | Guinea Pig Brain | Radioligand Binding | [5] |

| KOR | 16 nM | Human Embryonic Kidney-293 Cells | Radioligand Binding | [5] |

| KOR | 0.59 nM (for analog RB-64) | Not Specified | Radioligand Binding | [6] |

| KOR | 2.5 ± 0.6 nM | Not Specified | [³H]diprenorphine binding | [7] |

| µ-Opioid Receptor (MOR) | >5,000 nM | Guinea Pig | Radioligand Binding | [8] |

| δ-Opioid Receptor (DOR) | >5,000 nM | Guinea Pig | Radioligand Binding | [8] |

| Dopamine D₂ Receptor | 5-10 nM | Not Specified | Not Specified | |

| Functional Potency (EC₅₀) | ||||

| KOR (G-protein) | 1.8 nM | Human (cloned) | Not Specified | [1] |

| KOR (G-protein) | 1.05 nM | Human Embryonic Kidney-293 Cells | Adenylate Cyclase Inhibition | [8] |

| KOR (G-protein) | 235 nM | Guinea Pig Brain | [³⁵S]GTPγS Binding | [8] |

| KOR (G-protein) | 4.73 nM | Not Specified | cAMP Assay | [5] |

| KOR (β-arrestin) | 10.5 nM | Not Specified | Tango Assay | [5] |

| KOR (β-arrestin) | 14.5 nM | U2OS Cells | PathHunter β-arrestin2 Recruitment | [4] |

| Dopamine D₂ Receptor | 48 nM | Not Specified | Not Specified | |

| Receptor Occupancy (in vivo) | ||||

| EC₅₀ | 0.36 mg/kg (i.v.) | Rat | PET with [¹¹C]GR103545 | [9] |

Signaling Pathways

Salvinorin A's activation of the KOR, a G-protein coupled receptor (GPCR), initiates multiple intracellular signaling cascades.[3][5] It is considered an unbiased or balanced agonist, activating both G-protein-dependent and β-arrestin-dependent pathways.[3][10]

Upon binding of Salvinorin A, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi/o family.[5] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][11]

Caption: G-protein dependent signaling cascade initiated by Salvinorin A.

In addition to G-protein coupling, agonist-bound KOR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.[11] One such pathway involves the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][13] The β-arrestin pathway has been linked to some of the aversive effects of KOR agonists.[11][14]

Caption: β-arrestin recruitment and downstream signaling pathways.

Salvinorin A's effects on mood and perception are partly attributed to its modulation of the dopamine system.[1][3] Activation of KORs can decrease dopamine release in brain regions like the striatum.[10][13] Furthermore, studies have shown that Salvinorin A can increase the activity of the dopamine transporter (DAT) via an ERK1/2-dependent mechanism, leading to increased dopamine reuptake from the synaptic cleft.[13] This reduction in dopaminergic signaling is thought to contribute to the dysphoric and aversive effects associated with Salvinorin A.[13]

Caption: Salvinorin A's modulation of dopamine neurotransmission.

Experimental Protocols

The characterization of Salvinorin A's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

These assays are fundamental for determining the binding affinity (Ki) of a ligand for a receptor.

-

Objective: To quantify the affinity of Salvinorin A for the kappa-opioid receptor.

-

Methodology:

-

Preparation of Receptor Source: Membranes are prepared from cells (e.g., CHO or HEK-293) stably expressing the human KOR, or from brain tissue homogenates (e.g., guinea pig).[5][8][15]

-

Radioligand: A radiolabeled ligand with known high affinity for the KOR, such as [³H]bremazocine or [³H]U69,593, is used.[8][15][16]

-

Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Salvinorin A).

-

Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding curve to determine the IC₅₀ (the concentration of Salvinorin A that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional assays measure the biological response elicited by ligand binding and are used to determine a compound's efficacy (Emax) and potency (EC₅₀).

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins.

-

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G-protein is measured as an indicator of receptor activation.[8]

-

Methodology: Receptor membranes are incubated with varying concentrations of Salvinorin A in the presence of GDP and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified.

-

-

cAMP Accumulation Assay: This assay directly measures the functional consequence of Gαi/o activation.

-

Principle: KOR activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Cells are typically stimulated with forskolin to elevate basal cAMP levels, and the inhibitory effect of the KOR agonist is then measured.[17]

-

Methodology: Cells expressing KOR are pre-treated with forskolin and then exposed to varying concentrations of Salvinorin A. Intracellular cAMP levels are then measured, often using immunoassays (e.g., HTRF or ELISA).

-

-

β-Arrestin Recruitment Assay: This assay quantifies the recruitment of β-arrestin to the activated receptor.

-

Principle: Various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter), are used.[18] In the PathHunter assay, the KOR is tagged with a fragment of β-galactosidase, and β-arrestin is tagged with the complementing fragment. Upon recruitment, the fragments come into proximity, forming an active enzyme that generates a detectable signal.[18][4]

-

Methodology: Cells co-expressing the tagged receptor and β-arrestin are treated with Salvinorin A, and the resulting signal is measured.

-

Conclusion

Salvinorin A's mechanism of action at the kappa-opioid receptor is characterized by its high affinity and potency as a relatively unbiased agonist. It modulates both G-protein and β-arrestin signaling pathways, leading to a complex array of downstream effects, including the modulation of the dopaminergic system. The unique, non-alkaloidal structure of Salvinorin A continues to make it a valuable pharmacological tool for investigating KOR function and a lead compound for the development of novel therapeutics targeting this receptor system.[3][8] Further research into the nuanced signaling profiles of Salvinorin A and its analogs will be crucial for designing biased agonists that may offer therapeutic benefits with fewer adverse effects.[10][17]

References

- 1. Salvinorin A - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]

- 11. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 15. Role of kappa-opioid receptors in the effects of salvinorin A and ketamine on attention in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacology of Salvinorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a neoclerodane diterpene derived from the plant Salvia divinorum, stands as a unique and potent naturally occurring hallucinogen. Its distinct pharmacological profile, primarily mediated by high-affinity agonism at the kappa-opioid receptor (KOR), has garnered significant interest within the scientific community. Unlike classical hallucinogens that primarily target serotonergic systems, Salvinorin A's mechanism of action offers a valuable tool for dissecting the role of the KOR system in consciousness, perception, and mood. Furthermore, its non-nitrogenous structure distinguishes it from typical opioid alkaloids, presenting a novel scaffold for the development of therapeutics targeting the KOR for conditions such as pain, addiction, and depression. This technical guide provides an in-depth overview of the neuropharmacology of Salvinorin A, with a focus on its receptor binding, signaling pathways, pharmacokinetics, and the experimental methodologies used to elucidate these properties.

Molecular Target and Receptor Binding Profile

Salvinorin A's primary molecular target is the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) endogenously activated by dynorphins.[1][2] It is the first known non-alkaloidal compound to act as a KOR agonist.[3] Salvinorin A exhibits high affinity and selectivity for the KOR.[4] While the KOR is its principal site of action, some studies have suggested that Salvinorin A may also act as a partial agonist at the D2 dopamine receptor, which could contribute to its complex psychoactive effects.[3]

Quantitative Receptor Binding and Functional Activity Data

The following tables summarize the key in vitro binding affinities and functional potencies of Salvinorin A at its primary targets.

| Receptor | Ligand | Ki (nM) | Assay Type | Reference |

| Kappa-Opioid Receptor (KOR) | Salvinorin A | 2.4 | Radioligand Binding | [3] |

| Kappa-Opioid Receptor (KOR) | Salvinorin A | 4.3 (guinea pig brain) | Radioligand Binding | [4] |

| Kappa-Opioid Receptor (KOR) | Salvinorin A | 16 (HEK-293 cells) | Radioligand Binding | [4] |

| D2 Dopamine Receptor | Salvinorin A | 5-10 | Radioligand Binding | [3] |

Table 1: Salvinorin A Receptor Binding Affinities (Ki)

| Receptor | Ligand | EC50 (nM) | Assay Type | Reference |

| Kappa-Opioid Receptor (KOR) | Salvinorin A | 1.8 | G-protein activation | [3] |

| Kappa-Opioid Receptor (KOR) | Salvinorin A | 1.05 | Adenylate cyclase inhibition | [5] |

| Kappa-Opioid Receptor (KOR) | Salvinorin A | 2.2 | [35S]GTPγS binding | [4] |

| Kappa-Opioid Receptor (KOR) | Salvinorin A | 235 | [35S]GTPγS binding (guinea pig brain) | [5] |

| D2 Dopamine Receptor | Salvinorin A | 48 | G-protein activation | [3] |

Table 2: Salvinorin A Functional Potency (EC50)

Signaling Pathways

Upon binding to the KOR, Salvinorin A initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production.[2] Concurrently, the dissociated Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels.[2] This collective action leads to neuronal hyperpolarization and a reduction in neurotransmitter release, contributing to the central nervous system depressant effects of KOR activation. Salvinorin A is considered an "unbiased" KOR agonist, meaning it activates the adenylyl cyclase and β-arrestin pathways with similar potency and efficacy.[1]

Pharmacokinetics and Metabolism

Salvinorin A exhibits rapid pharmacokinetics, which aligns with the short duration of its psychoactive effects in humans.[6] When administered intravenously to non-human primates, it rapidly crosses the blood-brain barrier, reaching peak brain concentrations within 40 seconds.[6] The elimination half-life is also short, reported to be around 8 minutes in baboons and approximately 56.6 minutes in rhesus monkeys.[3][7] In rats, the plasma half-life is about 75 minutes.[7][8] Salvinorin A is primarily metabolized by serum esterases, which hydrolyze the C-2 acetate group to form the inactive metabolite, Salvinorin B.[2][4] It is also a substrate for various cytochrome P450 enzymes, including CYP2D6, CYP1A1, CYP2C18, and CYP2E1, as well as UGT2B7.[7][8]

| Parameter | Species | Value | Route of Administration | Reference |

| Tmax (brain) | Baboon | 40 seconds | Intravenous | [6] |

| t1/2 (brain) | Baboon | 8 minutes | Intravenous | [3][6] |

| t1/2 (plasma) | Rhesus Monkey | 56.6 ± 24.8 min | Intravenous | [7] |

| t1/2 (plasma) | Rat | 75.4 min | Intraperitoneal | [7] |

| Clearance (Cl/F) | Rat | 26 L/hr/kg | Intraperitoneal | [7] |

| Volume of Distribution (Vd) | Rat | 47.1 L/kg | Intraperitoneal | [7] |

Table 3: Pharmacokinetic Parameters of Salvinorin A

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the neuropharmacology of Salvinorin A.

Radioligand Binding Assay for Kappa-Opioid Receptor

This assay is used to determine the binding affinity (Ki) of Salvinorin A for the KOR.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO or HEK-293 cells).

-

Radioligand: [3H]U-69,593 or [3H]diprenorphine.

-

Unlabeled Salvinorin A.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled Salvinorin A.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Salvinorin A or buffer (for total binding) or the non-specific control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of Salvinorin A and fit the data to a one-site competition model to determine the IC50.

-

Convert the IC50 to Ki using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of Salvinorin A to activate G-proteins coupled to the KOR, providing a measure of its potency (EC50) and efficacy.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor.

-

[35S]GTPγS.

-

GDP.

-

Salvinorin A.

-

Assay buffer (containing MgCl2 and NaCl).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of Salvinorin A.

-

In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of Salvinorin A.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the stimulated binding as a function of the log concentration of Salvinorin A and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

In Vivo Microdialysis for Dopamine Measurement

This technique is used to measure the effects of Salvinorin A on neurotransmitter levels, such as dopamine, in specific brain regions of living animals.

Materials:

-

Live animal subject (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Salvinorin A solution for administration (e.g., intraperitoneal injection).

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Administer Salvinorin A to the animal.

-

Continue to collect dialysate samples for a set period post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of Salvinorin A.

Conclusion

Salvinorin A's potent and selective agonism at the kappa-opioid receptor, coupled with its unique chemical structure and rapid pharmacokinetics, makes it a compelling tool for neuropharmacological research. The data and methodologies presented in this guide provide a comprehensive foundation for scientists and researchers seeking to understand and further investigate the intricate mechanisms of Salvinorin A and the broader role of the KOR system in brain function and disease. Future research leveraging this knowledge will be crucial for exploring the therapeutic potential of Salvinorin A and its analogs in treating a range of neuropsychiatric and neurological disorders.

References

- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS quantification of salvinorin A from biological fluids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Salvinorin A: A Comprehensive Technical Guide to its Selective Kappa-Opioid Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a naturally occurring neoclerodane diterpenoid isolated from the plant Salvia divinorum, stands as a unique and potent selective agonist for the kappa-opioid receptor (KOR).[1][2][3] Unlike classical opioids, it is a non-nitrogenous molecule, making it the first identified non-alkaloid to exhibit high affinity for an opioid receptor.[1][4][5] Its distinct chemical structure and pharmacological profile, characterized by potent psychotropic effects with a rapid onset and short duration of action, have made it a critical tool for investigating the KOR system and a promising scaffold for the development of novel therapeutics for a range of neuropsychiatric and other disorders.[2][4][6] This guide provides an in-depth technical overview of Salvinorin A, focusing on its receptor binding, functional activity, signaling pathways, and the experimental protocols used for its characterization.

Chemical and Pharmacological Properties

Salvinorin A is a trans-neoclerodane diterpenoid with the chemical formula C₂₃H₂₈O₈.[1] It is a potent hallucinogen, active at doses as low as 200 μg.[1] Its psychoactive effects are primarily mediated by its high-affinity and selective agonism at the KOR.[2][3] Studies have shown that it has no significant activity at the 5-HT₂A serotonin receptor, the primary target for classic hallucinogens like LSD and psilocybin.[1][3]

Pharmacokinetics

Salvinorin A is rapidly absorbed through the oral mucosa and is quickly deactivated by the gastrointestinal system.[1][7] When administered intravenously in non-human primates, it exhibits an exceptionally rapid uptake into the brain, reaching peak concentrations within 40 seconds, and is cleared rapidly with a half-life of approximately 8 minutes.[1][8] This pharmacokinetic profile aligns with the rapid onset and short duration of its psychoactive effects in humans.[6][7] The primary metabolite of Salvinorin A is Salvinorin B, which is inactive.[4]

Quantitative Receptor Binding and Functional Activity

The following tables summarize the quantitative data for Salvinorin A and related compounds at the kappa-opioid receptor.

Table 1: Receptor Binding Affinity (Ki)

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |

| Salvinorin A | 1.1 ± 0.2[9] | 238 ± 28[9] | 435 ± 55[9] | 216[9] | 395[9] |

| 2.4[1] | |||||

| 4.3 (native)[10] | |||||

| 16 (cloned)[10] | |||||

| U-50,488H | 1.5 ± 0.3[9] | 2400 ± 300[9] | 3400 ± 400[9] | 1600[9] | 2267[9] |

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ)

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |

| Salvinorin A | [³⁵S]GTPγS Binding | 9.5 ± 1.2[9] | 100 ± 4[9] |

| 2.2[4] | |||

| 1.8[1] | |||

| β-arrestin 2 Recruitment | 10.5[4] | ||

| cAMP Inhibition | 4.73[4] | ||

| U-50,488H | [³⁵S]GTPγS Binding | 15 ± 2[9] | 100 ± 5[9] |

Signaling Pathways

Activation of the kappa-opioid receptor by Salvinorin A initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily couples to Gi/o proteins.[2][4]

G-Protein Dependent Signaling

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][7] The activated G-protein also modulates ion channels, causing the activation of inward-rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels, which leads to a reduction in neuronal excitability and neurotransmitter release.[5][7]

KOR G-Protein Dependent Signaling Pathway.

β-Arrestin Dependent Signaling

In addition to G-protein coupling, agonist-bound KOR can also recruit β-arrestin proteins.[2] This leads to receptor desensitization and internalization, as well as the activation of G-protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[5] Salvinorin A has been characterized as an unbiased agonist, activating both G-protein and β-arrestin pathways with similar potency.[2]

KOR β-Arrestin Dependent Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Salvinorin A's activity. The following are generalized protocols for key in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of Salvinorin A for the kappa-opioid receptor.

-

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]diprenorphine or [³H]U-69,593).

-

Salvinorin A.

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of Salvinorin A.

-

Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Determine non-specific binding in the presence of a high concentration of a non-radiolabeled antagonist.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer to remove unbound radioligand.

-

Quantify radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.[9]

-

[³⁵S]GTPγS Binding Assay (G-protein Activation)

This functional assay measures the activation of G-proteins following receptor stimulation by Salvinorin A.[11]

-

Materials:

-

Cell membranes expressing the human kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Salvinorin A.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).[12]

-

Unlabeled GTPγS for non-specific binding.

-

-

Procedure:

-

Incubate cell membranes with varying concentrations of Salvinorin A, a fixed concentration of [³⁵S]GTPγS, and GDP.[12]

-

Incubate at 30°C for 60 minutes.[11]

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of [³⁵S]GTPγS bound to the membranes.

-

Determine basal binding in the absence of an agonist and non-specific binding in the presence of excess unlabeled GTPγS.[9]

-

Analyze the data to determine EC₅₀ and Eₘₐₓ values.

-

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated KOR.[9]

-

Materials:

-

Procedure:

-

Plate the cells and incubate overnight.

-

Add varying concentrations of Salvinorin A to the cells.

-

Incubate for a specified period (e.g., 90 minutes) at 37°C.[9]

-

Add the detection reagents.

-

Measure the signal (e.g., chemiluminescence) using a plate reader.

-

Analyze the data to determine EC₅₀ and Eₘₐₓ values.

-

Experimental Workflow for Characterizing Salvinorin A.

Conclusion

Salvinorin A's unique properties as a potent and selective non-alkaloidal KOR agonist make it an invaluable research tool and a lead compound for drug discovery. Its distinct signaling and pharmacokinetic profiles provide a foundation for understanding the complex roles of the kappa-opioid system in the central nervous system. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic potential of Salvinorin A and its analogs. Further investigation into its structure-activity relationships and the development of biased agonists may unlock novel therapeutic strategies for a variety of disorders, including pain, depression, and substance abuse.

References

- 1. Salvinorin A - Wikipedia [en.wikipedia.org]

- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset and short duration of effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medkoo.com [medkoo.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Salvinorin A's effects on dopamine release and regulation

An In-depth Technical Guide to Salvinorin A's Effects on Dopamine Release and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant attention for its profound and atypical effects on the central nervous system.[1][2] Unlike classic hallucinogens, its primary mechanism of action does not involve the serotonergic system.[2] Instead, Salvinorin A exerts its influence predominantly through the modulation of the dopamine system, a key pathway in reward, motivation, and mood regulation.[3][4] This technical guide provides a comprehensive overview of the current understanding of , synthesizing findings from preclinical studies. We will delve into its dual action on dopamine release and reuptake, present quantitative data from key experiments, detail the methodologies employed in this research, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and addiction studies.

Core Mechanisms of Action

Salvinorin A's influence on the dopaminergic system is multifaceted, primarily involving the activation of kappa-opioid receptors and the subsequent modulation of the dopamine transporter (DAT).[5][6][7] There is also emerging evidence of its interaction with dopamine D2 receptors.[2][8]

Kappa-Opioid Receptor (KOR) Agonism and Inhibition of Dopamine Release

The principal mechanism through which Salvinorin A affects the dopamine system is its potent and selective agonism at the kappa-opioid receptor (KOR).[1][2] KORs are G protein-coupled receptors that, when activated, typically lead to inhibitory effects on neurotransmission.[8] In dopaminergic neurons, KOR activation by Salvinorin A has been consistently shown to decrease dopamine release in key brain regions such as the dorsal striatum (caudate putamen) and the nucleus accumbens.[1][3][4][9] This inhibitory effect is believed to be a primary contributor to the aversive and dysphoric properties associated with Salvinorin A and other KOR agonists.[1][9]

Modulation of the Dopamine Transporter (DAT)

Beyond its impact on dopamine release, Salvinorin A also regulates dopamine signaling by modulating the function of the dopamine transporter (DAT).[5][6][7] The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal.[5] Studies have revealed that Salvinorin A can increase the maximal velocity (Vmax) of dopamine transport by the DAT.[5][6][7] This enhancement of DAT activity leads to a more rapid clearance of dopamine from the synapse, further contributing to the overall reduction in dopaminergic neurotransmission.[5][6][7] This effect is mediated through a KOR- and ERK1/2-dependent signaling pathway.[5][6][7] Co-immunoprecipitation and FRET studies have suggested that KOR and DAT can form a complex, and Salvinorin A activation of KOR promotes this interaction.[5][7]

Interaction with Dopamine D2 Receptors

In addition to its primary action at KORs, Salvinorin A has been found to be a partial agonist at the dopamine D2 receptor.[2][8][10] While its affinity for the D2 receptor is lower than for the KOR, this interaction may still play a significant role in its overall pharmacological profile.[2] As a partial agonist, Salvinorin A would stimulate D2 receptors to a lesser degree than endogenous dopamine, which could contribute to the complex and sometimes contradictory effects observed in behavioral studies.[10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on Salvinorin A's effects on dopamine.

Table 1: In Vivo Effects of Salvinorin A on Dopamine Levels

| Species | Brain Region | Administration Route & Dose | Effect on Dopamine Levels | Study Citation |

| Mouse | Caudate Putamen | i.p., 1.0 mg/kg & 3.2 mg/kg | Significant decrease | [1][11][12][13] |

| Mouse | Nucleus Accumbens | i.p., 3.2 mg/kg | No significant change | [1][11][12][13] |

| Rat | Dorsal Striatum | Retrodialysis, 20-200 nM | Dose-related decrease | [9][14] |

| Rat | Nucleus Accumbens Core | i.p., 2.0 mg/kg | Significant decrease in phasic release | [15] |

| Rat | Dorsal Striatum | Repeated i.p., 1.0 or 3.2 mg/kg for 5 days | Enhanced cocaine-evoked DA overflow | [9][14] |

Table 2: Receptor Binding and Functional Potency of Salvinorin A

| Receptor | Parameter | Value | Study Citation |

| Kappa-Opioid Receptor (KOR) | Ki | 2.4 nM | [2] |

| Kappa-Opioid Receptor (KOR) | EC50 | 1.8 nM | [2] |

| Dopamine D2 Receptor | Affinity (Ki) | 5-10 nM | [2] |

| Dopamine D2 Receptor | EC50 | 48 nM | [2] |

| Dopamine D2 Receptor | Intrinsic Activity | 40-60% (Partial Agonist) | [2] |

Experimental Protocols

The following sections detail the methodologies for two key experimental techniques used to study Salvinorin A's effects on dopamine.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals.[1][11]

-

Surgical Procedure: Animals (typically rats or mice) are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest, such as the dorsal striatum or nucleus accumbens.[9] The animals are allowed to recover from surgery for several days.[9]

-

Microdialysis Probe: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.[9]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[9] Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane and into the aCSF, creating a "dialysate" sample.[9]

-

Sample Collection and Analysis: The dialysate is collected at regular intervals (e.g., every 10-20 minutes) and the concentration of dopamine is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[9]

-

Drug Administration: Salvinorin A or a vehicle control is administered systemically (e.g., via intraperitoneal injection) or locally through the dialysis probe (retrodialysis).[1][9]

-

Quantitative No-Net-Flux Microdialysis: To determine absolute extracellular dopamine concentrations and estimate uptake, the no-net-flux method can be employed. This involves perfusing the probe with varying concentrations of dopamine and measuring the net change in dopamine concentration in the dialysate.[9]

Fast-Scan Cyclic Voltammetry (FSCV)

Fast-scan cyclic voltammetry is an electrochemical technique that allows for the real-time measurement of rapid changes in dopamine concentration with sub-second temporal resolution.[15][16][17]

-

Electrode Implantation: A carbon-fiber microelectrode is implanted into the target brain region of an awake, behaving animal.[15][16] A stimulating electrode is often placed in a region that provides input to the recording site, such as the ventral tegmental area (VTA) for stimulating dopamine release in the nucleus accumbens.[15]

-

Voltage Application: A triangular waveform potential is applied to the carbon-fiber electrode at a very high scan rate (typically 400 V/s) and frequency (e.g., 10 Hz).[15][16][18] The potential is ramped from a holding potential (e.g., -0.4 V) up to an oxidizing potential (e.g., +1.3 V) and back down.[15][19]

-

Dopamine Oxidation and Reduction: When the potential is ramped up, dopamine at the electrode surface is oxidized, generating a current. As the potential is ramped back down, the oxidized dopamine is reduced, generating a current in the opposite direction.[16]

-

Cyclic Voltammogram: The resulting plot of current versus applied potential is called a cyclic voltammogram. The specific shape of this voltammogram is characteristic of dopamine and allows for its identification.[16] The peak oxidation current is proportional to the concentration of dopamine.

-

Data Analysis: The background current is subtracted, and the resulting signal provides a real-time measurement of changes in extracellular dopamine concentration.[19] This allows for the analysis of both the amount of dopamine released and the rate of its reuptake.[15]

Visualizations

Signaling Pathway of Salvinorin A's Action on Dopaminergic Terminals

Caption: Signaling pathway of Salvinorin A in a dopaminergic synapse.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

Experimental Workflow for Fast-Scan Cyclic Voltammetry

Caption: Workflow for a fast-scan cyclic voltammetry experiment.

References

- 1. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvinorin A - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]

- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Salvinorin A regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - ProQuest [proquest.com]

- 12. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - ProQuest [proquest.com]

- 13. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors. [vivo.weill.cornell.edu]

- 14. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Depressive-like effects of the kappa opioid receptor agonist salvinorin A are associated with decreased phasic dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. Enhanced dopamine release by dopamine transport inhibitors described by a restricted diffusion model and fast scan cyclic voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Dynorphin System and Salvinorin A: A Technical Guide to their Interaction at the Kappa-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endogenous dynorphin/kappa-opioid receptor (KOR) system is a critical modulator of a wide range of physiological and pathological processes, including pain, mood, reward, and addiction.[1] Dynorphins, a class of endogenous opioid peptides, are the primary ligands for the KOR.[2] Salvinorin A, a structurally unique, non-nitrogenous diterpene derived from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective KOR agonist.[3][4] This technical guide provides an in-depth analysis of the interaction between the endogenous dynorphin system and Salvinorin A at the KOR, focusing on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Dynorphin A and Salvinorin A at the kappa-opioid receptor, as determined by various in vitro assays.

| Ligand | Assay Type | Receptor Source | Ki (nM) | Reference |

| Dynorphin A (1-17) | Radioligand Binding ([³H]-diprenorphine displacement) | Human KOR (transfected cells) | 0.05 ± 0.01 | [5] |

| Dynorphin A (1-8) | Radioligand Binding | Guinea-pig brain | 40 | [6] |

| Dynorphin A (1-8) | Radioligand Binding (with peptidase inhibitors) | Guinea-pig brain | 0.5 | [6] |

| Salvinorin A | Radioligand Binding ([³H]-bremazocine displacement) | Human KOR (transfected cells) | 16 | [7] |

| Salvinorin A | Radioligand Binding | Guinea pig brain | 4.3 | [7] |

| Salvinorin A | Radioligand Binding | Human KOR | 2.4 | [3] |

| Salvinorin A | Radioligand Binding | Human KOR | 2.66 | [4] |

| Salvinorin A | Radioligand Binding ([³H]U69,593 displacement) | Human KOR | 2.66 | [4] |

| Ligand | Assay Type | Receptor Source | EC50 (nM) | Reference |

| Dynorphin A (1-17) | G protein-activated K+ current | Human KOR (co-expressed in Xenopus oocytes) | 0.43 ± 0.08 | [5] |

| Dynorphin A (1-17) | [³⁵S]GTPγS Binding | CHO cells expressing hKOR | ~1-6 | [8] |

| Dynorphin A (1-8) | Mouse vas deferens bioassay | Mouse | 116 | [6] |

| Dynorphin A (1-8) | Guinea-pig ileum bioassay | Guinea pig | 38 | [6] |

| Salvinorin A | [³⁵S]GTPγS Binding | Human KOR (transfected cells) | 2.2 | [7] |

| Salvinorin A | [³⁵S]GTPγS Binding | Human KOR | 1.8 | [3] |

| Salvinorin A | cAMP accumulation inhibition | CHO cells expressing KOR | 4.73 | [7] |

| Salvinorin A | β-arrestin recruitment (Tango assay) | 10.5 | [7] | |

| Salvinorin A | Ca²⁺ mobilization | hKOR transfected cells | 1.3 ± 0.3 | [9] |

Signaling Pathways

Activation of the KOR by both endogenous dynorphins and Salvinorin A initiates a cascade of intracellular signaling events. The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[10] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[11] Additionally, KOR activation modulates ion channel activity, leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10]

Beyond the canonical G protein signaling, the KOR also engages β-arrestin pathways.[12] The recruitment of β-arrestin to the activated receptor can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway.[10][13] Evidence suggests that G protein signaling is primarily responsible for the analgesic effects of KOR agonists, while β-arrestin-mediated signaling may contribute to the dysphoric and aversive effects.[10] Salvinorin A has been characterized as a balanced or unbiased agonist, activating both G protein and β-arrestin pathways.[10][14]

Caption: KOR Signaling Pathways. (Within 100 characters)

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., Salvinorin A) by measuring its ability to displace a radiolabeled ligand from the KOR.[15]

Materials:

-

Receptor source: Cell membranes from cells stably expressing the human KOR.

-

Radioligand: [³H]U69,593 or another suitable KOR-selective radioligand.

-

Unlabeled test compound: Salvinorin A or Dynorphin A.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U69,593).

-

96-well plates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add:

-

50 µL of binding buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Caption: Radioligand Binding Workflow. (Within 100 characters)

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a KOR agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[17]

Materials:

-

Receptor source: Cell membranes expressing KOR.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound: Salvinorin A or Dynorphin A.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Other materials are similar to the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add:

-

Varying concentrations of the test compound.

-

GDP (typically 10-30 µM).

-

Membrane preparation (5-20 µg protein per well).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.[17]

-

Incubation: Incubate at 30°C for 60 minutes.[18]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.

Caption: GTPγS Binding Workflow. (Within 100 characters)

In Vivo Behavioral Assay: Conditioned Place Preference/Aversion

This assay is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.[19]

Materials:

-

Conditioned Place Preference (CPP) apparatus with at least two distinct chambers.

-

Test compound: Salvinorin A.

-

Vehicle control.

-

Experimental animals (e.g., mice or rats).

Procedure:

-

Pre-conditioning (Day 1): Allow each animal to freely explore the entire apparatus for a set time (e.g., 15-30 minutes) to determine any baseline preference for one chamber over the other.

-

Conditioning (Days 2-9): This phase typically consists of alternating daily sessions.

-

Drug Conditioning: On drug days, administer Salvinorin A and confine the animal to one of the chambers for a set period (e.g., 30 minutes).

-

Vehicle Conditioning: On vehicle days, administer the vehicle and confine the animal to the other chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across animals.

-

-

Test (Day 10): Administer the vehicle to all animals and allow them to freely explore the entire apparatus. Record the time spent in each chamber.

-

Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.[20] Salvinorin A has been shown to induce conditioned place aversion in rodents.[21][22]

In Vivo Effects of Salvinorin A

Administration of Salvinorin A in preclinical models produces a range of behavioral and neurochemical effects that are consistent with its action as a KOR agonist.

-

Dopamine Modulation: Salvinorin A has been shown to decrease dopamine levels in the striatum, a key brain region involved in reward and motor control.[21][23] This effect is thought to be mediated by the inhibition of dopamine release from nerve terminals.[10] This reduction in dopaminergic transmission is believed to contribute to the aversive and dysphoric effects of Salvinorin A.[21]

-

Behavioral Effects: In rodents, Salvinorin A induces a dose-dependent decrease in locomotor activity and produces conditioned place aversion.[21][22] These effects are blocked by KOR antagonists, confirming the role of the KOR in mediating these behaviors.

In Vivo Microdialysis for Dopamine Measurement: This technique allows for the in vivo sampling of neurotransmitters from specific brain regions of awake, freely moving animals.[24] A microdialysis probe is surgically implanted into the brain region of interest (e.g., the striatum). Artificial cerebrospinal fluid is slowly perfused through the probe, and molecules from the extracellular fluid, including dopamine, diffuse across the semipermeable membrane of the probe and are collected for analysis by high-performance liquid chromatography (HPLC). This method has been used to demonstrate the reduction in striatal dopamine levels following Salvinorin A administration.[21][23]

Conclusion

The interaction between the endogenous dynorphin system and Salvinorin A at the kappa-opioid receptor provides a compelling model for understanding the role of this system in modulating brain function and behavior. Salvinorin A's unique chemical structure and high selectivity for the KOR have made it an invaluable tool for dissecting the complex signaling and physiological consequences of KOR activation. The quantitative data and experimental methodologies outlined in this guide offer a framework for researchers to further investigate this intricate system and explore its therapeutic potential for a variety of neuropsychiatric disorders. The distinct signaling profiles of different KOR ligands, including the potential for biased agonism, represent a promising avenue for the development of novel therapeutics with improved efficacy and reduced side-effect profiles.

References

- 1. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvinorin A - Wikipedia [en.wikipedia.org]

- 4. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]

- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - ProQuest [proquest.com]

- 23. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Psychoactive Effects of Salvinorin A in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a naturally occurring neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen.[1] Its unique psychoactive properties are primarily mediated by its high selectivity and efficacy as a kappa-opioid receptor (KOPr) agonist.[1][2] Unlike classic serotonergic hallucinogens, Salvinorin A does not act on the 5-HT2A receptor, making it a valuable tool for investigating the role of the KOPr system in perception, mood, and consciousness.[2][3] This technical guide provides a comprehensive overview of the psychoactive effects of Salvinorin A in preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Pharmacokinetics

Salvinorin A exhibits rapid onset and a short duration of action in preclinical models, which parallels its effects in humans.[1] Following intraperitoneal (i.p.) administration in rats, it is rapidly absorbed and eliminated, with a reported plasma half-life of approximately 75 minutes.[4] In non-human primates, the elimination half-life is even shorter, at around 8 minutes.[5] This rapid pharmacokinetic profile is a critical consideration in the design and interpretation of preclinical behavioral studies.

Core Psychoactive Effects in Preclinical Models

The psychoactive effects of Salvinorin A have been characterized in a variety of preclinical behavioral assays. These studies have revealed a complex pharmacological profile, including effects on locomotion, reward and aversion, interoceptive stimuli, and emotional states.

Effects on Locomotor Activity

Salvinorin A generally produces a dose-dependent decrease in locomotor activity and can induce sedative-like effects in rodents.[1][6] These effects are consistent with the actions of other KOPr agonists and are reversible by KOPr antagonists.[6]

| Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |

| Mice | 1.0 - 3.2 | i.p. | Decreased locomotor activity | [7] |

| Rats | Not specified | Not specified | Sedative-like and locomotor-decreasing effects | [6] |

Conditioned Place Preference and Aversion

Conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms are used to assess the rewarding or aversive properties of a substance. Studies with Salvinorin A have consistently demonstrated its aversive qualities at higher doses, leading to the development of CPA.[6][7]

| Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |

| Mice | 1.0 - 3.2 | i.p. | Conditioned place aversion | [7] |

| Rodents | Not specified | Not specified | Dose-dependent conditioned aversion | [6] |

Drug Discrimination

Drug discrimination studies assess the interoceptive (subjective) effects of a drug. In these paradigms, animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle. Salvinorin A has been shown to fully substitute for the discriminative stimulus effects of other KOPr agonists, such as U69,593, in both rats and non-human primates.[8][9] This indicates that Salvinorin A produces subjective effects that are similar to those of other KOPr agonists. Furthermore, Salvinorin A does not generalize to serotonergic hallucinogens like LSD or dissociative anesthetics like ketamine, highlighting its unique pharmacological profile.[3]

| Animal Model | Training Drug | Salvinorin A Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |

| Rhesus Monkeys | U69,593 (0.0056 or 0.013) | 0.001 - 0.032 | s.c. | Full substitution | [8] |

| Rats | U69,593 | 1.0 - 3.0 | i.p. | Full substitution | [9] |

| Sprague-Dawley Rats | LSD (0.08) | Not specified | Not specified | No generalization | [3] |

| Sprague-Dawley Rats | Ketamine (8.0) | Not specified | Not specified | No generalization | [3] |

Effects on Anxiety and Depression-Like Behaviors

The effects of Salvinorin A on emotional states are complex and appear to be dose-dependent. Some studies have reported anxiolytic and antidepressant-like effects at very low doses, while higher doses are generally associated with anxiogenic and pro-depressive-like effects.[10]

| Behavioral Test | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |

| Elevated Plus Maze | Rodents | Not specified | Not specified | Anxiogenic effects | [10] |

| Forced Swim Test | Rodents | Not specified | Not specified | Inconsistent (antidepressant and depressogenic) | [10] |

| Tail Suspension Test | Rodents | Not specified | Not specified | Inconsistent (antidepressant and depressogenic) | [10] |

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[11]

-

Procedure:

-

Habituate the animal to the testing room for at least 30 minutes prior to testing.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a 5-minute session.[12]

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[11]

-

-

Data Analysis: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms. Conversely, anxiogenic effects are characterized by a decrease in these parameters.[12]

Forced Swim Test (FST)

The FST is a common model to assess depressive-like behavior, specifically learned helplessness.[13]

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[13][14]

-

Procedure:

-

On day one (pre-test), place the animal in the water for 15 minutes.[13]

-

Twenty-four hours later, place the animal back in the water for a 5-minute test session.[13]

-

Record the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of movement required to keep the head above water.[15]

-

-

Data Analysis: An increase in immobility time is interpreted as a depressive-like phenotype. Antidepressant compounds typically reduce immobility time and increase active behaviors like swimming or climbing.[15]

Tail Suspension Test (TST)

The TST is another widely used model for screening potential antidepressant drugs.[16]

-

Apparatus: A suspension bar from which the mouse can be hung by its tail.[16]

-

Procedure:

-

Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[17]

Conditioned Place Aversion (CPA)

The CPA paradigm is used to evaluate the aversive properties of a drug.[18]

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.[19]

-

Procedure:

-

Pre-conditioning (Day 1): Allow the animal to freely explore both chambers to determine any initial preference.

-

Conditioning (Days 2-5): On alternating days, administer Salvinorin A and confine the animal to one chamber, and on the other days, administer vehicle and confine it to the other chamber.

-

Test (Day 6): Allow the animal to freely access both chambers, and record the time spent in each.[20]

-

-

Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion.[20]

Signaling Pathways and Mechanisms of Action

Salvinorin A exerts its psychoactive effects primarily through its agonist activity at the kappa-opioid receptor (KOPr), a G protein-coupled receptor (GPCR).[2]

Kappa-Opioid Receptor Signaling

Activation of the KOPr by Salvinorin A initiates a cascade of intracellular signaling events. The KOPr is coupled to inhibitory G proteins (Gi/o).[2]

Caption: Salvinorin A signaling cascade via the kappa-opioid receptor.

Upon binding of Salvinorin A, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The KOPr can also signal through a β-arrestin-dependent pathway, which can activate other downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway.[2][21] Evidence suggests that G protein signaling may mediate the therapeutic effects of KOPr agonists, while the β-arrestin pathway may be responsible for adverse effects like dysphoria and sedation.[2]

Experimental Workflow for Preclinical Evaluation

A typical workflow for the preclinical evaluation of Salvinorin A's psychoactive effects involves a series of behavioral and neurochemical assays.

Caption: Experimental workflow for preclinical evaluation of Salvinorin A.

Conclusion

Preclinical studies have provided valuable insights into the complex psychoactive effects of Salvinorin A. Its primary mechanism of action through the kappa-opioid receptor distinguishes it from classic hallucinogens and offers a unique opportunity to probe the neurobiology of perception and mood. The dose-dependent and sometimes contradictory effects observed in preclinical models highlight the need for careful experimental design and interpretation. Further research, particularly focusing on the distinct roles of G protein and β-arrestin signaling pathways, will be crucial in elucidating the full therapeutic potential and risks associated with Salvinorin A and novel KOPr ligands. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore this fascinating and potent psychoactive compound.

References

- 1. The discriminative effects of the κ-opioid hallucinogen salvinorin A in nonhuman primates: dissociation from classic hallucinogen effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Salvinorin A fails to substitute for the discriminative stimulus effects of LSD or ketamine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The plant-derived hallucinogen, salvinorin A, produces kappa-opioid agonist-like discriminative effects in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conditioned Place Preference/Aversion [btc.psych.ucla.edu]

- 20. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]

- 21. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

The Therapeutic Potential of Salvinorin A for Neurological Disorders: A Technical Guide

Introduction

Salvinorin A, a naturally occurring neoclerodane diterpenoid, is the principal psychoactive component of the plant Salvia divinorum.[1][2][3][4] For centuries, the Mazatec people of Mexico have used this plant in traditional spiritual and medicinal practices.[1][2] Unlike classic hallucinogens that primarily act on serotonin receptors, Salvinorin A is a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2][5][6] Its unique chemical structure, which lacks a nitrogen atom and is therefore not an alkaloid, distinguishes it from all other known opioid ligands and presents a novel scaffold for medicinal chemistry.[1][5][6][7][8] This guide provides an in-depth technical overview of the mechanism of action, preclinical evidence, and therapeutic potential of Salvinorin A in a range of neurological disorders, aimed at researchers, scientists, and drug development professionals.

Core Mechanism of Action: Kappa-Opioid Receptor Agonism

Salvinorin A exerts its primary pharmacological effects through the activation of the KOR, a G-protein coupled receptor (GPCR). KOR activation initiates a signaling cascade that generally leads to neuronal inhibition.[2]

Signaling Cascade:

-

Receptor Binding: Salvinorin A binds to the KOR with high affinity.

-

G-Protein Activation: This binding event activates inhibitory G-proteins (Gi/o).

-

Downstream Effectors: The activated G-protein subunits modulate several intracellular effectors:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA).[1][2][9]

-

Modulation of Ion Channels: KOR activation promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[2] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[2]

-

-

Neurotransmitter Release Inhibition: The combined effect of membrane hyperpolarization and reduced presynaptic calcium influx suppresses the release of various neurotransmitters, including dopamine, serotonin, and glutamate.[7][10][11]

This net inhibitory effect on neuronal activity and neurotransmitter release is central to Salvinorin A's therapeutic potential, particularly in disorders characterized by neuronal hyperexcitability, such as stroke and epilepsy.[1][9]

References

- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. transpopmed.org [transpopmed.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Salvaging Salvinorin: From Hallucinogen to Potential Therapeutic through Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]

- 6. Salvinorin A, a kappa-opioid receptor (KOP-r) agonist hallucinogen: Pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - OPEN Foundation [open-foundation.org]

- 7. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salvinorin A - Wikipedia [en.wikipedia.org]

- 9. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]

- 10. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Salvinorin A: A Technical Guide to its Modulation of Perception and Consciousness

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a naturally occurring neoclerodane diterpenoid isolated from the plant Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike classic serotonergic psychedelics, its profound effects on perception and consciousness are primarily mediated by the KOR system.[2] This technical guide provides an in-depth overview of the pharmacology of Salvinorin A, its mechanism of action, and the experimental methodologies used to elucidate its effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Salvinorin A is distinguished by its unique chemical structure, lacking a nitrogen atom, which sets it apart from typical alkaloid opioids.[1] Its high affinity and selectivity for the KOR make it a valuable pharmacological tool for investigating the role of this receptor system in modulating perception, mood, and consciousness. The subjective effects of Salvinorin A in humans are characterized by intense, short-lived experiences that include dissociation, perceptual distortions, and alterations in the sense of self and reality.[3][4][5] This guide delves into the molecular and cellular mechanisms underlying these profound psychoactive effects.

Pharmacological Profile

Binding Affinity and Functional Potency

Salvinorin A exhibits high affinity and potency as a KOR agonist. The following tables summarize key quantitative data from various in vitro studies.

| Receptor Binding Affinity (Ki) | |||

| Compound | Receptor | Ki (nM) | Reference |

| Salvinorin A | Kappa-Opioid Receptor (KOR) | 2.4 | [1] |

| Salvinorin A | Kappa-Opioid Receptor (KOR) | 1.1 ± 0.2 | [6] |

| Salvinorin A | Kappa-Opioid Receptor (KOR) | 6.2 | [7] |

| Salvinorin A | Native Kappa-Opioid Receptor | 4.3 | [8] |

| Salvinorin A | Cloned Kappa-Opioid Receptor | 16 | [8] |

| Salvinorin A | Mu-Opioid Receptor (MOR) | 238 ± 28 | [6] |

| Salvinorin A | Delta-Opioid Receptor (DOR) | 435 ± 55 | [6] |

| Salvinorin A | Dopamine D2 Receptor | 5-10 | [1] |

| Functional Potency (EC50) and Efficacy (Emax) | ||||